molecular formula C9H18N2 B13060220 1-Ethyl-1,7-diazaspiro[4.4]nonane

1-Ethyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B13060220
M. Wt: 154.25 g/mol
InChI Key: QDMUHBMEXAULGR-UHFFFAOYSA-N
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Description

1-Ethyl-1,7-diazaspiro[44]nonane is a heterocyclic compound featuring a spiro structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1,7-diazaspiro[4.4]nonane typically involves the reaction of ethylamine with a suitable precursor, such as a spirocyclic ketone or aldehyde. One common method involves the condensation of ethylamine with a spirocyclic ketone under acidic conditions, followed by reduction to yield the desired product . Another approach involves the cyclization of a linear precursor containing ethylamine and a suitable leaving group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1,7-diazaspiro[3.5]nonane: Similar structure but with a different ring size.

    1,3,7-Triazaspiro[4.4]nonane: Contains an additional nitrogen atom in the ring.

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Contains a tert-butyl group and a carboxylate functional group.

Uniqueness

1-Ethyl-1,7-diazaspiro[44]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethyl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C9H18N2/c1-2-11-7-3-4-9(11)5-6-10-8-9/h10H,2-8H2,1H3

InChI Key

QDMUHBMEXAULGR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC12CCNC2

Origin of Product

United States

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